7-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 7-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 889949-90-0
VCID: VC9470680
InChI: InChI=1S/C16H15BrN4O5/c1-19-13-12(14(22)20(2)16(19)23)21(15(18-13)24-3)6-8-4-10-11(5-9(8)17)26-7-25-10/h4-5H,6-7H2,1-3H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=CC4=C(C=C3Br)OCO4
Molecular Formula: C16H15BrN4O5
Molecular Weight: 423.22 g/mol

7-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 889949-90-0

Cat. No.: VC9470680

Molecular Formula: C16H15BrN4O5

Molecular Weight: 423.22 g/mol

* For research use only. Not for human or veterinary use.

7-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione - 889949-90-0

Specification

CAS No. 889949-90-0
Molecular Formula C16H15BrN4O5
Molecular Weight 423.22 g/mol
IUPAC Name 7-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-8-methoxy-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C16H15BrN4O5/c1-19-13-12(14(22)20(2)16(19)23)21(15(18-13)24-3)6-8-4-10-11(5-9(8)17)26-7-25-10/h4-5H,6-7H2,1-3H3
Standard InChI Key WUUVMDNZJKMMHX-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=CC4=C(C=C3Br)OCO4
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=CC4=C(C=C3Br)OCO4

Introduction

Structural Features:

  • Core Framework: The compound is based on a purine scaffold (a bicyclic structure containing fused pyrimidine and imidazole rings).

  • Substituents:

    • A 6-bromo-1,3-benzodioxole group attached via a methyl linkage at position 7 of the purine ring.

    • A methoxy group at position 8.

    • Two methyl groups at positions 1 and 3.

  • Functional Groups:

    • A brominated aromatic ring.

    • Methoxy and methyl groups contributing to lipophilicity.

    • Two ketone groups in the purine core.

Synthesis Pathway

The synthesis of this compound would typically involve:

  • Bromination of Benzodioxole: The starting material, benzodioxole, is brominated selectively at position 6 using brominating agents like NBS (N-Bromosuccinimide).

  • Alkylation Reaction: The brominated benzodioxole is linked to a purine derivative through a methyl bridge using alkylating agents under basic conditions.

  • Functionalization of the Purine Core:

    • Introduction of methoxy and methyl groups at specific positions on the purine ring through selective methylation reactions.

This multi-step synthesis ensures precise functionalization to achieve the desired molecular architecture.

Analytical Characterization

The compound can be characterized using the following techniques:

  • NMR Spectroscopy:

    • Proton (1^1H) NMR: Signals corresponding to aromatic protons, methoxy group, and methyl groups.

    • Carbon (13^13C) NMR: Peaks for aromatic carbons, carbonyl carbons, and aliphatic carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 415 (corresponding to C15H15BrN4O4).

  • Infrared (IR) Spectroscopy:

    • Peaks for carbonyl groups (~1700 cm1^{-1}).

    • Aromatic C-H stretching (~3100 cm1^{-1}).

  • X-ray Crystallography:

    • Provides detailed information on bond lengths and angles within the molecule.

Pharmacological Potential:

  • Caffeine Derivative Analogs: The compound's purine core resembles xanthines (e.g., caffeine), suggesting potential activity as a central nervous system stimulant or adenosine receptor antagonist.

  • Anti-inflammatory Agents: The brominated benzodioxole moiety may contribute to anti-inflammatory properties by modulating oxidative stress pathways.

  • Anticancer Research: Brominated aromatic compounds have shown promise in inhibiting tumor growth by interfering with cell signaling pathways.

Drug Design:

The compound's structural features make it an excellent candidate for further optimization in drug discovery programs targeting neurological disorders or inflammatory diseases.

Future Directions:

  • Biological Evaluation: Conduct in vitro assays to assess binding affinity for adenosine receptors or enzymes like phosphodiesterases.

  • Structure-Activity Relationship (SAR) Studies: Modify substituents on the purine ring to enhance potency and selectivity.

  • Toxicological Profiling: Evaluate safety profiles through cytotoxicity assays and animal studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator